molecular formula C19H14ClN2D5 B602666 Desloratadine-d5 CAS No. 1020719-34-9

Desloratadine-d5

Cat. No.: B602666
CAS No.: 1020719-34-9
M. Wt: 315.85
InChI Key:
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Mechanism of Action

Target of Action

Desloratadine-d5 primarily targets the histamine H1-receptors . These receptors are found in various parts of the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The role of these receptors is to mediate the effects of histamine, a compound involved in local immune responses and acting as a neurotransmitter for the brain, spinal cord, and uterus .

Mode of Action

This compound acts as a selective antagonist at the histamine H1-receptors . It competes with free histamine for binding at these receptors, thereby blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms associated with histamine activity, such as nasal congestion and watery eyes .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By blocking the H1-receptors, it inhibits the histamine-mediated early phase of allergic reactions, preventing the release of pro-inflammatory mediators from mast cells and basophils . It also influences the late phase of allergic reactions by controlling the influx of eosinophils into inflamed tissues .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed from the gut, reaching peak blood plasma concentrations in about three hours . The compound’s steady-state concentration (Cmax) is 4 ng/ml, and the area under the curve (AUC) is 56.9 ng*hr/ml . These properties contribute to its high bioavailability and long-lasting effect .

Result of Action

The action of this compound results in the relief of symptoms associated with allergic reactions. It is used for the symptomatic treatment of pruritus and urticaria (hives) associated with chronic idiopathic urticaria, as well as for the relief of symptoms of seasonal and non-seasonal allergic rhinitis . By blocking the H1-receptors, it prevents the action of histamine, thereby reducing the symptoms of these conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, studies conducted in the Vienna Challenge Chamber, an environmental exposure unit, have shown that this compound is significantly more effective than placebo in reducing the symptom of nasal congestion induced by grass pollen exposure in patients with seasonal allergic rhinitis . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of allergens in the environment .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Desloratadine-d5 is synthesized by incorporating deuterium into the desloratadine molecule. The process typically involves the use of deuterated reagents and solvents. One common method is the hydrogen-deuterium exchange reaction, where desloratadine is treated with deuterium gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves rigorous quality control to ensure the purity and consistency of the deuterated product. Techniques such as liquid chromatography and mass spectrometry are used to verify the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions: Desloratadine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which can be analyzed for their pharmacological properties .

Scientific Research Applications

Desloratadine-d5 is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Uniqueness of Desloratadine-d5: this compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUOIFJMECXRGI-ZMXCGMLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115929
Record name 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-34-9
Record name 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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